6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine” is a novel compound that falls under the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines have been identified as IL-17A inhibitors and are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines: The chemical synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, including the 2-methyl variant, has been a subject of research. These syntheses often involve reactions with carboxylic acids, esters, and quaternary salts. The heterocyclic system of these compounds undergoes reactions such as the Mannich reaction, and studies have recorded nuclear magnetic resonance (NMR) spectra and acidity constants of some imidazo[1,2-b]pyridazines (Lombardino, 1968).
Biological Activities and Potential Applications
- Central Nervous System Activities: Research has been conducted on various substituted imidazo[1,2-b]pyridazines, examining their activities in the central nervous system (CNS). For instance, specific compounds have shown strong binding to rat brain membranes, indicating potential applications in CNS-related therapeutic research (Barlin, Davies, Ireland, & Zhang, 1992).
Pharmacodynamics and Metabolism
- Study of Antisecretory and Cytoprotective Properties: Compounds related to imidazo[1,2-a]pyridines, which include structures similar to 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine, have been explored for their gastric antisecretory and cytoprotective properties. These studies include examining the pharmacodynamics and metabolism of such compounds, which is crucial for developing potential antiulcer agents (Kaminski et al., 1987).
Antiviral Research
- Flaviviridae Inhibitors: Research has been conducted on biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine for inhibitory properties on viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This indicates the potential antiviral applications of these compounds (Enguehard-Gueiffier et al., 2013).
Anticancer Potential
- Synthesis of Potential Anticancer Agents: The synthesis of imidazo[1,2-b]pyridazines and related structures has been a focus in anticancer research. These compounds have been tested for their potential as anticancer agents, adding to the diverse applications of this chemical class (Temple, Rose, Comber, & Rener, 1987).
Mechanism of Action
Target of Action
The primary target of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a key player in the regulation of cell survival and death, and it has been found to be upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core dictate kinase selectivity and potency .
Pharmacokinetics
The compound’s molecular weight is 12211 , which is within the optimal range for oral bioavailability. The presence of the difluorocyclobutyl group and the methoxy group may also influence the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
The inhibition of TAK1 by 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine leads to a decrease in the survival and proliferation of MM cells . This suggests that the compound may have potential therapeutic effects in the treatment of MM.
properties
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)5-8(6-11)7-17-10-2-1-9-14-3-4-16(9)15-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKKJDTXBXYIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.